molecular formula C14H18BrNO2 B5622928 1-[(4-bromophenoxy)acetyl]azepane

1-[(4-bromophenoxy)acetyl]azepane

Cat. No. B5622928
M. Wt: 312.20 g/mol
InChI Key: CKMCPFYJMAROFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can involve various chemical reactions. For instance, the synthesis of azepanium ionic liquids from azepane demonstrates the versatility of azepane in forming new compounds through reactions with bromoalkanes or bromoalkoxyalkanes, leading to tertiary amines and further quaternization reactions to yield quaternary azepanium salts (Belhocine et al., 2011). Similarly, the domino assembly of trifluoromethylated N,O-heterocycles from fluorinated α-bromoenones with amino alcohols demonstrates the potential for creating complex structures including azepanes through aza-Michael reaction followed by intramolecular cyclization (Rulev et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" can be studied through X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds like 1,4-Bis(p-bromophenoxy) butane has been determined by single-crystal X-ray analysis, revealing specific conformations and molecular orientations (Ishikawa et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can lead to a variety of products depending on the reaction conditions. For instance, reactions of tosyl azide with dihydro-1H-indane-1,3-dione derivatives have shown unexpected reactivity, leading to products like dimeric indanediones and hydroxybenzopyrans through fragmentation of intermediate hydroxytriazolines (Benati et al., 1995).

Physical Properties Analysis

The physical properties of azepane derivatives, such as melting points, boiling points, and solubility, can significantly vary based on the molecular structure and substituents. The synthesis of azepanium ionic liquids highlights how the nature of the anion and substituents on the azepanium cation core can affect liquid temperature ranges, with some derivatives being solids while others remain liquids at ambient temperature (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds include reactivity towards various reagents, stability under different conditions, and the potential to undergo further chemical transformations. For example, the N-bromosuccinimide-induced aminocyclization-aziridine ring expansion cascade shows the potential for substituted azepanes to undergo complex reactions leading to a diverse range of functional molecules (Zhou & Yeung, 2014).

Future Directions

The synthesis and study of azepane derivatives, including “1-[(4-bromophenoxy)acetyl]azepane”, is a promising area of research. Recent developments have focused on the synthesis of azepane derivatives from simple precursors, opening up new possibilities for the exploration of this class of compounds .

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-bromophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCPFYJMAROFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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